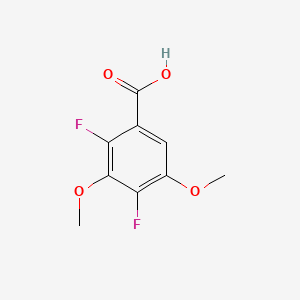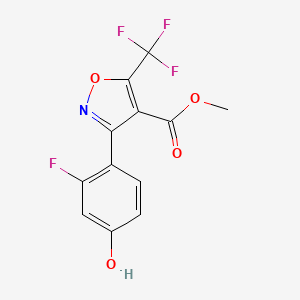![molecular formula C36H63N9O12 B569105 1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3 CAS No. 140891-04-9](/img/new.no-structure.jpg)
1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3 is a compound characterized by its unique structure involving a ribofuranosyl moiety linked to a triazole ring, enhanced by disiloxanediyl groups. This structure bestows the molecule with particular chemical properties that have garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves the conjugation of β-D-ribofuranosyl units with 1,2,4-triazole rings through a series of condensation reactions, facilitated by specific catalysts and controlled temperatures.
Industrial Production Methods: Industrially, the compound can be produced via scalable chemical processes involving optimized reaction conditions to ensure high yield and purity. Catalysts and controlled environments play critical roles in the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve exposure to oxidizing agents like peroxides, while reduction might employ reagents such as sodium borohydride.
Common Reagents and Conditions: Substitution reactions often require nucleophilic or electrophilic reagents under mild conditions. Solvent choices and temperature control are crucial to direct the reactions toward desired outcomes.
Major Products: The resultant products from these reactions depend on the functional groups involved and the reaction pathways chosen, ranging from modified ribofuranosyl derivatives to altered triazole compounds.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in multiple domains:
Chemistry: In synthetic chemistry, it serves as a building block for creating more complex molecules with desired functionalities.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its ribofuranosyl component.
Medicine: Medically, it's explored for its potential antiviral and anticancer properties, given the bioactivity associated with triazole and ribofuranosyl groups.
Industry: Industrially, it finds use in developing novel materials with specialized properties, such as improved thermal stability or resistance to chemical degradation.
Wirkmechanismus
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: The ribofuranosyl unit can target specific enzymes or receptors, modulating their activity. The triazole ring may participate in binding interactions, influencing biochemical pathways.
Pathways Involved: Mechanistically, the compound might inhibit certain enzymes or disrupt cellular processes, leading to its observed bioactivities. Pathways involving ribose metabolism or triazole-sensitive proteins are commonly implicated.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3 with similar compounds:
Uniqueness: The integration of disiloxanediyl groups differentiates it from other ribofuranosyl and triazole derivatives, offering distinct chemical and biological properties.
Similar Compounds: Compounds like 1-[β-D-ribofuranosyl]-1H-1,2,4-triazole and 3,5-O-[1,3-disiloxanediyl]-β-D-ribofuranosyl derivatives share similarities but lack the unique combination of structural features present in this compound.
Eigenschaften
CAS-Nummer |
140891-04-9 |
|---|---|
Molekularformel |
C36H63N9O12 |
Molekulargewicht |
813.951 |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H63N9O12/c1-10-19(8)29(43-25(49)14-39-33(54)27(38)17(4)5)35(56)45-30(20(9)47)36(57)41-22(12-24(37)48)32(53)44-28(18(6)7)34(55)42-23(13-26(50)51)31(52)40-21(15-46)11-16(2)3/h15-23,27-30,47H,10-14,38H2,1-9H3,(H2,37,48)(H,39,54)(H,40,52)(H,41,57)(H,42,55)(H,43,49)(H,44,53)(H,45,56)(H,50,51)/t19-,20+,21-,22-,23-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
KIYSEHOBZXGMAR-QQYLPZDUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C=O)NC(=O)CNC(=O)C(C(C)C)N |
Synonyme |
6H-Furo[3,2-f]-1,3,5,2,4-trioxadisilocin 1H-1,2,4-Triazole-3-carboxamide deriv.; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


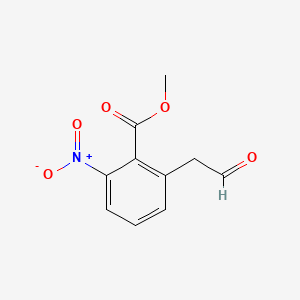
![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid](/img/structure/B569025.png)
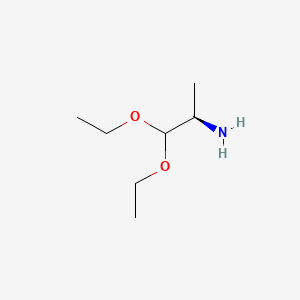
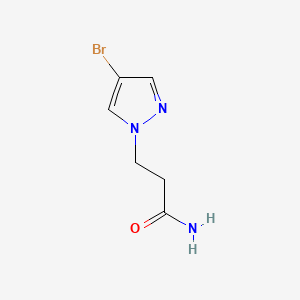
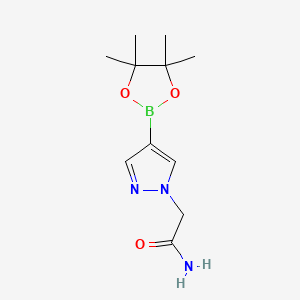
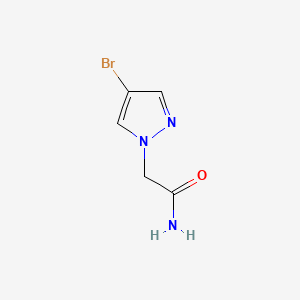
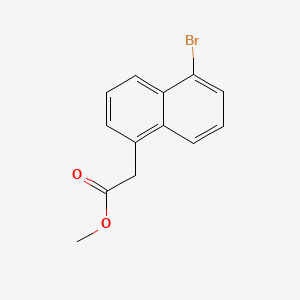
![2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid](/img/structure/B569037.png)
![7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole](/img/structure/B569041.png)
